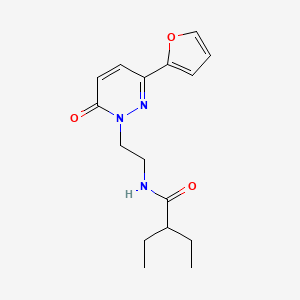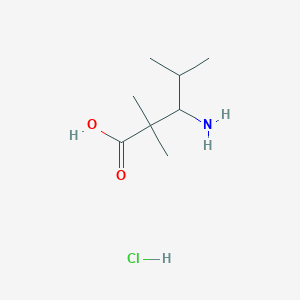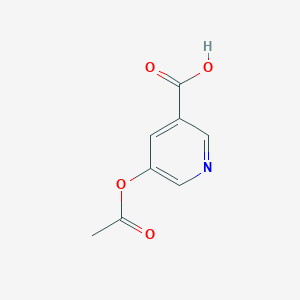![molecular formula C13H27N3O2 B2411729 tert-butyl N-[4-(2,2-dimethylhydrazin-1-yl)cyclohexyl]carbamate CAS No. 1557968-78-1](/img/structure/B2411729.png)
tert-butyl N-[4-(2,2-dimethylhydrazin-1-yl)cyclohexyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-butyl N-[4-(2,2-dimethylhydrazin-1-yl)cyclohexyl]carbamate” is a chemical compound with the molecular formula C13H27N3O2. It has a molecular weight of 257.38 . This compound is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H27N3O2/c1-13(2,3)18-12(17)14-10-6-8-11(9-7-10)15-16(4)5/h10-11,15H,6-9H2,1-5H3,(H,14,17) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound is stored at a temperature of 4 degrees Celsius . It is in the form of an oil .Wissenschaftliche Forschungsanwendungen
Synthetic Phenolic Antioxidants
Synthetic phenolic antioxidants (SPAs), like tert-butyl N-[4-(2,2-dimethylhydrazin-1-yl)cyclohexyl]carbamate, are extensively used in industries to extend product shelf life by preventing oxidative reactions. Recent studies have detected SPAs in various environmental matrices, including indoor dust, air particulates, sea sediment, river water, and even in human tissues such as fat, serum, urine, breast milk, and fingernails. Toxicity studies suggest that some SPAs might induce hepatic toxicity, act as endocrine disruptors, or possess carcinogenic properties. For instance, 2,6-di-tert-butyl-p-benzoquinone (BHT-Q) can cause DNA damage even at low concentrations. Future research should focus on high molecular weight SPAs, the toxicity effects of multiple SPA exposure, and the development of SPAs with lower toxicity and migration ability to minimize environmental pollution (Liu & Mabury, 2020).
Thermophysical Property Measurements
The thermophysical properties of mixtures containing tert-butyl compounds, such as MTBE, TAME, and other ethers with non-polar solvents, have been extensively studied. These ethers are used or considered for use as gasoline additives to improve the octane rating and reduce exhaust pollution. Research has extensively covered the binary and ternary mixtures, measuring properties like vapor–liquid equilibria. This review provides a comprehensive overview of the mixtures and properties that have been studied, helping researchers identify where sufficient data is available and where further measurements are required (Marsh et al., 1999).
Biodegradation and Bioremediation
The biotransformation and mineralization of methyl tert-butyl ether (MTBE) under both aerobic and anaerobic conditions have been conclusively evidenced in environmental samples and enrichment cultures. The metabolic pathway of MTBE involves intermediates like tert-butyl alcohol (TBA) and 2-hydroxy isobutyric acid (HIBA), with the first enzyme in MTBE biodegradation identified as either a cytochrome P450 or a nonhemic monooxygenase. While MTBE biodegradation has been documented with mixed and pure cultures of microorganisms, the presence of co-contaminants like BTEX may affect the biodegradation process. Advances in MTBE biodegradation assessment indicate potential for natural anaerobic transformation, enhancing in situ bioremediation by adding air, oxygen, or microorganisms. Despite historical concerns about MTBE's biodegradability, several biological methods are now viable for MTBE remediation (Fiorenza & Rifai, 2003).
Polymer Membranes for Fuel Purification
Methyl Tert-butyl Ether (MTBE) is a prevalent fuel additive, and its production involves catalytic synthesis with an excess of methanol. The challenge of obtaining pure MTBE has led to the exploration of new techniques, particularly membrane methods. Pervaporation, a membrane process for highly selective separation of organic mixtures, is notably effective for separating the azeotropic methanol/MTBE mixture. Research works have analyzed various polymer membranes like poly(vinyl alcohol), cellulose acetate, and polyheteroarylenes, and their efficiency for this separation. Mixed matrix membranes (MMM) have also shown high effectiveness and operational stability in this application (Pulyalina et al., 2020).
Wirkmechanismus
Eigenschaften
IUPAC Name |
tert-butyl N-[4-(2,2-dimethylhydrazinyl)cyclohexyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O2/c1-13(2,3)18-12(17)14-10-6-8-11(9-7-10)15-16(4)5/h10-11,15H,6-9H2,1-5H3,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPENULYOIIKBNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[4-(2,2-dimethylhydrazin-1-yl)cyclohexyl]carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

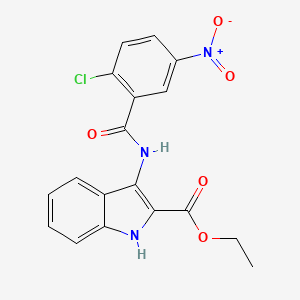
![2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2411648.png)
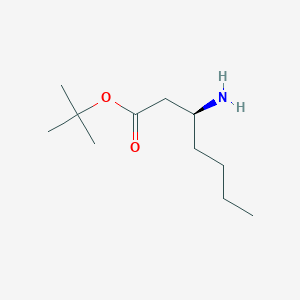
![3-(3,4-dimethoxyphenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2411650.png)
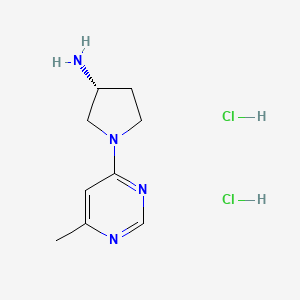
![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2411655.png)
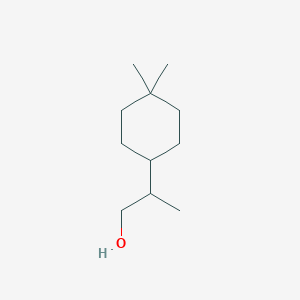
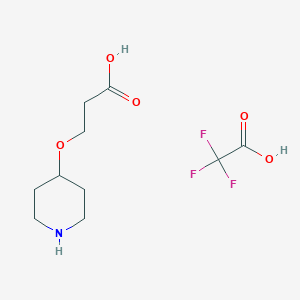
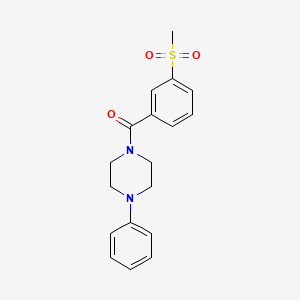
![2-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B2411661.png)
